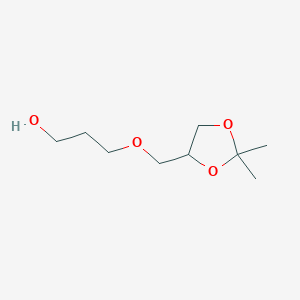

3-(3-Hydroxypropyl)solketal

Description

Overview of Solketal (B138546) as a Glycerol-Derived Platform Chemical for Organic Synthesis.

Solketal, formally known as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, is a versatile and valuable platform chemical derived from glycerol (B35011). mdpi.comdoi.org Its synthesis is a prime example of green chemistry, involving the acid-catalyzed ketalization of glycerol with acetone, a reaction that is atom-economical and produces only water as a byproduct. mdpi.comencyclopedia.pub This process addresses the surplus of glycerol, a major byproduct of the biodiesel industry, transforming it into a more valuable substance. mdpi.comfrontiersin.orgnih.gov

The unique structure of solketal, featuring a protected diol in a five-membered dioxolane ring and a primary hydroxyl group, makes it a highly useful synthon in organic synthesis. preprints.orgatamanchemicals.com The dioxolane ring serves as a protective group for two adjacent hydroxyl groups of glycerol, allowing for selective reactions at the remaining primary hydroxyl group. atamanchemicals.com This has been extensively utilized in the synthesis of mono-, di-, and triglycerides through ester bond formation. atamanchemicals.com The isopropylidene group can be subsequently removed under acidic conditions to reveal the original glycerol structure. atamanchemicals.com

Beyond its role as a protected glycerol, solketal itself is used in a variety of applications. It is a colorless, odorless, and low-toxicity liquid, making it an attractive solvent in paints, resins, coatings, and cleaning agents. doi.orgencyclopedia.pubimpag.de Its miscibility with water and a wide range of organic solvents further enhances its utility. impag.de A significant area of interest is its application as a fuel additive, where it can improve the octane (B31449) number, enhance cold flow properties, and reduce particle emissions in both gasoline and biodiesel. mdpi.comdoi.orgencyclopedia.pub

The conversion of glycerol to solketal is a well-studied process, with research focusing on various catalytic systems to improve efficiency and yield. Both homogeneous catalysts, like p-toluenesulfonic acid and sulfuric acid, and heterogeneous catalysts, such as ion-exchange resins, zeolites, and metal oxides, have been employed. doi.orgresearchgate.netrsc.org The reaction is typically carried out under mild conditions and can be adapted for continuous flow processes, making it industrially viable. mdpi.comnih.gov

Emerging Significance of Alkyl-Hydroxylated Solketal Derivatives in Advanced Synthetic Methodologies.

The functionalization of solketal at its primary hydroxyl group has given rise to a class of derivatives with enhanced and specialized properties. Among these, alkyl-hydroxylated solketal derivatives are gaining prominence in advanced synthetic methodologies. These compounds retain the core dioxolane structure of solketal while incorporating an additional hydroxyl group at the terminus of an alkyl chain.

A key example of this class is 3-(3-Hydroxypropyl)solketal . This molecule is recognized as a useful linker synthon in various chemical syntheses. biosearchtech.com The presence of two distinct hydroxyl groups—one primary and one on the propyl chain, with one being part of the solketal moiety—allows for selective chemical modifications. This dual functionality is advantageous in constructing more complex molecules, such as multi-armed and multicomponent star polymers. rsc.orgrsc.org

The synthesis of such derivatives often involves the reaction of solketal with appropriate reagents to introduce the alkyl-hydroxyl chain. For instance, the esterification of solketal with fatty acids yields fatty acid solketal esters (FASEs), which have shown potential as improved biodiesel additives due to their physical properties being closer to those of diesel fuel. revistadechimie.romdpi.com While not directly alkyl-hydroxylated, these syntheses demonstrate the reactivity of the solketal hydroxyl group and the potential to introduce long-chain functionalities.

The broader field of functionalized dioxolanes highlights their importance in creating materials with novel properties. For example, dioxolane-functionalized hexacenes and heptacenes have been synthesized to enhance stability and solubility, yielding materials with near-infrared fluorescence. acs.orgacs.org This demonstrates the versatility of the dioxolane scaffold in developing advanced materials.

The development of synthetic methods for functionalized dioxolanes is an active area of research. For instance, a thiol-promoted, site-specific addition of 1,3-dioxolane (B20135) to imines provides a metal-free pathway to masked α-amino aldehydes, showcasing the potential for creating complex functionalized molecules from simple dioxolane precursors. figshare.com

Current Research Landscape and Key Academic Challenges for 3-(3-Hydroxypropyl)solketal.

Current research on 3-(3-Hydroxypropyl)solketal primarily identifies it as a commercially available reference material and a linker synthon for laboratory use. biosearchtech.combigcontent.io Its specific applications and synthetic explorations are not as extensively documented in publicly available literature as its parent compound, solketal. The compound is listed in chemical supplier catalogs, and a safety data sheet is available, indicating its use in a laboratory setting. bigcontent.io

The primary academic challenge for 3-(3-Hydroxypropyl)solketal is the limited scope of published research detailing its synthesis, characterization, and application. While it is noted as a "useful linker synthon," there is a lack of in-depth studies exploring its potential in areas like polymer chemistry, drug delivery, or materials science, where bifunctional linkers are highly valuable.

The broader research on functionalized dioxolanes provides a context for potential future investigations. For example, the synthesis of multi-armed and multicomponent star polymers using (formyl-protected 1,3-dioxolane)-end-functionalized polymer anions suggests that 3-(3-Hydroxypropyl)solketal , with its two hydroxyl groups, could be a valuable monomer or initiator in polymerization reactions. rsc.orgrsc.org

Another challenge lies in developing efficient and selective synthetic routes to 3-(3-Hydroxypropyl)solketal and other alkyl-hydroxylated derivatives. While the synthesis of solketal itself is well-established, the subsequent functionalization to introduce a hydroxylated alkyl chain in high yield and purity may require optimization of reaction conditions and catalysts.

Furthermore, a thorough characterization of the physical and chemical properties of 3-(3-Hydroxypropyl)solketal is needed to understand its full potential. This includes detailed spectroscopic data, solubility profiles, and reactivity studies of its two hydroxyl groups.

Strategic Research Objectives and Scope of Academic Inquiry.

To advance the understanding and utility of 3-(3-Hydroxypropyl)solketal , strategic research should focus on several key objectives. The scope of academic inquiry should be well-defined to address the current gaps in knowledge.

Strategic Research Objectives:

Development of Efficient Synthetic Methodologies: The primary objective is to establish and optimize synthetic routes for 3-(3-Hydroxypropyl)solketal and other related alkyl-hydroxylated derivatives. This includes exploring different catalytic systems, reaction conditions, and starting materials to achieve high yields, purity, and cost-effectiveness.

Comprehensive Physicochemical Characterization: A thorough investigation of the physical and chemical properties of 3-(3-Hydroxypropyl)solketal is crucial. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of thermal properties (melting point, boiling point, thermal stability), and solubility studies in various solvents.

Exploration of Reactivity and Selectivity: A key area of inquiry is the differential reactivity of the two hydroxyl groups in 3-(3-Hydroxypropyl)solketal . Research should aim to develop selective protection and functionalization strategies to enable its use as a versatile building block in multi-step syntheses.

Investigation of Polymerization Potential: The bifunctional nature of 3-(3-Hydroxypropyl)solketal makes it a promising candidate as a monomer, initiator, or cross-linker in polymer synthesis. Research should explore its use in creating novel linear, branched, or cross-linked polymers with tailored properties.

Evaluation in Materials Science and Biomedical Applications: The unique structure of 3-(3-Hydroxypropyl)solketal suggests potential applications in materials science (e.g., as a component of biodegradable polymers or functional coatings) and in the biomedical field (e.g., as a linker for drug delivery systems or in the synthesis of biocompatible materials).

Scope of Academic Inquiry:

The academic inquiry should be confined to the fundamental chemistry and potential applications of 3-(3-Hydroxypropyl)solketal . This includes:

Synthetic Chemistry: Focusing on reaction development, catalyst screening, and purification techniques.

Physical Organic Chemistry: Investigating reaction mechanisms, kinetics, and structure-property relationships.

Polymer Chemistry: Exploring polymerization behavior and characterization of resulting polymers.

Materials Science: Assessing the properties of materials derived from 3-(3-Hydroxypropyl)solketal .

The research should be grounded in established scientific principles and methodologies, with a focus on generating high-quality, reproducible data.

Data Tables

Table 1: Properties of Solketal

| Property | Value | References |

| IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)methanol | mdpi.comdoi.org |

| CAS Number | 100-79-8 | atamanchemicals.comimpag.de |

| Molecular Formula | C6H12O3 | pubcompare.ai |

| Appearance | Colorless, odorless liquid | doi.org |

| Key Applications | Fuel additive, solvent, synthetic intermediate | mdpi.comdoi.orgencyclopedia.pubimpag.de |

Table 2: Information on 3-(3-Hydroxypropyl)solketal

| Property | Value/Information | References |

| IUPAC Name | 3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1-propanol | chemicalbook.com |

| CAS Number | 206999-64-6 | bigcontent.iochemicalbook.com |

| Molecular Formula | C9H18O4 | chemicalbook.com |

| Identified Use | Reference material for laboratory use, useful linker synthon | biosearchtech.combigcontent.io |

Structure

3D Structure

Properties

Molecular Formula |

C9H18O4 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propan-1-ol |

InChI |

InChI=1S/C9H18O4/c1-9(2)12-7-8(13-9)6-11-5-3-4-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

USTYYFCITQHBTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)COCCCO)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Hydroxypropyl Solketal and Analogous Structures

Preparative Routes to the Solketal (B138546) Core Structure

Solketal is produced by the ketalization of glycerol (B35011) with acetone in the presence of an acidic catalyst, with water as the only byproduct. masterorganicchemistry.com This reaction is reversible and thermodynamically limited, necessitating strategies to shift the equilibrium towards the product, such as removing water or using an excess of acetone. masterorganicchemistry.com

Acid-Catalyzed Ketalization of Glycerol with Acetone: Catalytic Strategies and Reaction Engineering

Homogeneous acid catalysts are effective for solketal synthesis due to their high activity. Common catalysts include mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄), as well as organic acids like p-toluenesulfonic acid (p-TSA). Heteropolyacids have also demonstrated high efficiency, achieving near-quantitative glycerol conversion and high selectivity to solketal in very short reaction times, even at room temperature. researchgate.net

Despite their effectiveness, homogeneous catalysts present significant challenges, including corrosion of equipment, the need for neutralization of the acidic media which generates waste, and difficulties in catalyst separation and recovery from the product mixture. nih.gov

Table 1: Performance of Selected Homogeneous Catalysts in Solketal Synthesis

| Catalyst | Temperature (°C) | Acetone:Glycerol Molar Ratio | Time | Glycerol Conversion (%) | Solketal Selectivity (%) |

|---|---|---|---|---|---|

| Sulfuric Acid | Boiling Temp. | 2:1 - 7:1 | 4-12 h | >80 | - |

| p-TSA | 25 | 6:1 | 24 h | 88 | >95 |

Note: Data compiled from various sources.

To overcome the drawbacks of homogeneous systems, significant research has focused on solid acid catalysts. These materials offer easier separation, potential for regeneration and reuse, and often milder reaction conditions, aligning with the principles of green chemistry. nih.gov

A wide array of heterogeneous catalysts have been successfully employed, including:

Acidic Ion-Exchange Resins: Macroreticular polymeric resins with sulfonic acid groups, such as Amberlyst-15, Amberlyst-36, and Amberlyst-46, are highly active and selective. bme.huresearchgate.net They have shown high glycerol conversion (up to 87.41%) under optimized conditions. bme.hu

Zeolites: These crystalline aluminosilicates (e.g., H-BEA, H-ZSM-5) possess strong Brønsted acid sites and shape selectivity. researchgate.net Creating hierarchical zeolites with enhanced mesoporosity can improve accessibility to active sites and boost catalytic activity, achieving over 80% glycerol conversion. mdpi.com

Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) and titania (SO₄²⁻/TiO₂) exhibit strong acidity and high thermal stability. A SO₄²⁻/ZnAl₂O₄–ZrO₂ catalyst, for instance, achieved 99.3% glycerol conversion with 98% solketal yield.

Functionalized Carbons: Sulfonic acid groups can be introduced onto carbon materials, such as those derived from the pyrolysis of waste tires, to create effective and low-cost catalysts. These have achieved glycerol conversions of approximately 90% with solketal selectivity around 95% at 40°C. nih.gov

Table 2: Performance of Selected Heterogeneous Catalysts in Solketal Synthesis

| Catalyst | Temperature (°C) | Acetone:Glycerol Molar Ratio | Time | Glycerol Conversion (%) | Solketal Selectivity (%) | Reusability |

|---|---|---|---|---|---|---|

| Amberlyst-46 | 60 | 6:1 | 30 min | 84 | - | Yes |

| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 70 | 10:1 | 120 min | 99.3 | 98 | Yes (4 cycles) |

| Hierarchical MFI Zeolite | - | 1:1 | - | >80 | ~100 | Yes |

Note: Data compiled from various sources. nih.govbme.humdpi.com

Process intensification aims to improve the efficiency and sustainability of solketal production. Continuous flow systems, particularly using packed-bed reactors with heterogeneous catalysts, offer significant advantages over batch processes. They allow for better control of reaction parameters, easier product separation, and enhanced catalyst stability and productivity. For example, using an ion-exchange resin in a continuous flow process has been successfully scaled from laboratory to bench size. Other advanced methods include reactive distillation, where the water byproduct is continuously removed to drive the reaction forward.

Regiochemical Considerations in Dioxolane Ring Formation from Glycerol

The reaction of glycerol with acetone can theoretically produce two isomers: a five-membered ring (1,3-dioxolane), known as solketal, and a six-membered ring (1,3-dioxane). However, the formation of solketal is overwhelmingly favored, with selectivities often exceeding 98%. researchgate.net

The reaction mechanism proceeds via the formation of a hemiketal intermediate. This is followed by a dehydration step to generate a carbocation, which is then stabilized by a nucleophilic attack from one of the remaining hydroxyl groups of the glycerol backbone. The high regioselectivity towards the five-membered solketal ring is attributed to both thermodynamic and kinetic factors. The 1,3-dioxolane (B20135) ring is generally considered the thermodynamically more stable product compared to its 1,3-dioxane counterpart in this system. Kinetically, the formation of the five-membered ring via the attack of the primary hydroxyl group on the carbocation formed at the secondary carbon is a more favorable pathway.

Elaboration of the Solketal Moiety to 3-(3-Hydroxypropyl)solketal

Once the solketal core is synthesized, its free primary hydroxyl group serves as a reactive handle for further chemical transformations. nih.govwikipedia.org The synthesis of 3-(3-Hydroxypropyl)solketal, which is an ether derivative of solketal, can be achieved through standard etherification methods.

The Williamson ether synthesis is a widely used and robust method for preparing asymmetrical ethers. jk-sci.comwikipedia.org This reaction involves a bimolecular nucleophilic substitution (Sₙ2) mechanism. masterorganicchemistry.comwikipedia.org The general strategy to form 3-(3-Hydroxypropyl)solketal would involve two key steps:

Deprotonation of Solketal: The hydroxyl group of solketal is first deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding highly nucleophilic alkoxide ion. jk-sci.comchemistrytalk.org

Nucleophilic Substitution: The solketal alkoxide is then reacted with a suitable three-carbon electrophile containing a good leaving group. A common choice would be a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol). The alkoxide attacks the carbon atom bearing the halide, displacing it and forming the desired C-O ether linkage. wikipedia.org To prevent the hydroxyl group of the 3-halopropanol from interfering, it may require a protecting group that is removed after the etherification is complete.

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the Sₙ2 pathway and avoid side reactions like elimination. jk-sci.com The choice of a primary halide is crucial, as secondary or tertiary halides would favor elimination over substitution. masterorganicchemistry.com

Carbon-Carbon Bond Formation Strategies for Propyl Chain Introduction onto the Solketal Scaffold

The introduction of a propyl chain onto the solketal scaffold necessitates the formation of a new carbon-carbon bond. pharmacy180.com This is a fundamental operation in organic synthesis, and several strategies can be employed, typically involving the reaction between a nucleophilic carbon species and an electrophilic carbon species. pharmacy180.comyoutube.comcambridge.org

One plausible and widely applicable method is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. organic-chemistry.orgwikipedia.orglibretexts.orglibretexts.org To apply this to the synthesis of a 3-(3-Hydroxypropyl)solketal precursor, the primary alcohol of solketal must first be oxidized to an aldehyde, solketal aldehyde ((2,2-dimethyl-1,3-dioxolan-4-yl)methanal). This aldehyde can then be reacted with a suitable Wittig reagent, such as the ylide derived from (2-bromoethyl)triphenylphosphonium bromide, to form an alkene. Subsequent reduction of the double bond would yield the desired carbon skeleton. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, with unstabilized ylides typically favoring the Z-alkene. organic-chemistry.orgwikipedia.org

Another powerful strategy for carbon-carbon bond formation is the Grignard reaction . youtube.com This approach would also begin with the oxidation of solketal to solketal aldehyde. The aldehyde can then be reacted with a Grignard reagent derived from a protected 3-halopropanol, for instance, 3-(tert-butyldimethylsilyloxy)propylmagnesium bromide. This reaction would form a secondary alcohol, which would then require oxidation to a ketone, followed by deoxygenation (e.g., via a Wolff-Kishner or Clemmensen reduction) to yield the propyl chain. A final deprotection step would be needed to reveal the terminal hydroxyl group. The choice of protecting group for the hydroxyl on the Grignard reagent is crucial to prevent it from reacting with the Grignard reagent itself.

Alkylation of a terminal alkyne is another viable route for chain elongation. youtube.com This would involve the deprotonation of a terminal alkyne, such as propargyl alcohol (with the hydroxyl group protected), using a strong base to form a nucleophilic acetylide. This acetylide can then react with a derivative of solketal where the primary hydroxyl has been converted into a good leaving group (e.g., a tosylate or a halide). This SN2 reaction would form a new carbon-carbon bond. Subsequent reduction of the alkyne would then yield the desired propyl chain.

| Reaction Type | Solketal Derivative Required | Reagent for Propyl Introduction | Key Intermediates |

|---|---|---|---|

| Wittig Reaction | Solketal aldehyde | Phosphonium ylide | Alkene |

| Grignard Reaction | Solketal aldehyde | Protected 3-halopropyl Grignard reagent | Secondary alcohol |

| Alkyne Alkylation | Solketal with a leaving group (e.g., tosylate) | Protected propargyl acetylide | Alkyne |

Selective Functionalization and Derivatization of Solketal's Primary Hydroxyl Group

Solketal possesses a primary hydroxyl group that is available for a variety of functionalization and derivatization reactions. researchgate.netnih.gov This selective reactivity is key to its use as a versatile building block in organic synthesis. One of the most common derivatizations is esterification . The primary hydroxyl group of solketal can be readily esterified with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) to form solketal esters. nih.gov For instance, the acid-catalyzed esterification of solketal with various free fatty acids has been demonstrated to proceed with high selectivity and yield, even under solvent-free conditions. nih.gov This reaction is typically catalyzed by acids such as p-toluenesulfonic acid (PTSA). nih.gov

Another important functionalization is etherification . The hydroxyl group can be converted into an ether, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of a wide range of alkyl or aryl groups.

The primary alcohol can also be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This transformation is a crucial first step in many of the carbon-carbon bond-forming strategies discussed in the previous section.

Furthermore, the hydroxyl group can be converted into a good leaving group , such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activates the position for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, including those that will form a carbon-carbon bond.

Advanced Synthetic Approaches and Reaction Engineering for 3-(3-Hydroxypropyl)solketal

Modern synthetic chemistry is increasingly focused on developing more efficient, sustainable, and rapid methods for the synthesis of chemical compounds. These advanced approaches can be applied to the synthesis of 3-(3-Hydroxypropyl)solketal and its analogs to improve reaction rates, yields, and selectivity.

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating a wide range of reactions. uco.es The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can lead to significant reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. uco.esresearchgate.net

In the context of solketal chemistry, microwave-assisted methods have been successfully employed for the synthesis of solketal itself from glycerol and acetone. uco.esresearchgate.netmonash.edusemanticscholar.orgresearchgate.net These studies have shown that microwave irradiation can dramatically shorten reaction times from hours to minutes while achieving high conversions and selectivities. researchgate.netmonash.eduresearchgate.net For example, the microwave-assisted acetalization of glycerol has been shown to achieve 95% conversion and 98% selectivity to solketal in just 15 minutes. monash.eduresearchgate.net

These findings strongly suggest that microwave-assisted protocols could be highly beneficial for the multi-step synthesis of 3-(3-Hydroxypropyl)solketal. Each step of the synthesis, from the initial derivatization of solketal to the carbon-carbon bond formation and subsequent functional group manipulations, could potentially be accelerated using microwave heating.

| Parameter | Conventional Heating | Microwave-Assisted Heating | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | researchgate.netmonash.eduresearchgate.net |

| Energy Transfer | Inefficient (conduction and convection) | Efficient (direct interaction with molecules) | uco.es |

| Heating | Non-uniform | Uniform and rapid | uco.es |

| Yield | Often lower | Often higher | researchgate.net |

Chemoenzymatic Routes for Stereoselective Synthesis of Solketal Derivatives (if applicable)

Chemoenzymatic synthesis, which combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions, offers a powerful approach for the synthesis of chiral molecules. Solketal is a chiral molecule, and its enantiomers can serve as valuable building blocks for the synthesis of enantiomerically pure compounds.

Lipases are a class of enzymes that have been extensively used in the stereoselective synthesis of solketal derivatives. researchgate.netresearchgate.netmdpi.com One common application is the kinetic resolution of racemic solketal. In this process, a lipase is used to selectively acylate one enantiomer of solketal, leaving the other enantiomer unreacted. For example, lipase-catalyzed transesterification has been used for the large-scale preparation of both (R)- and (S)-solketal with high enantiomeric excess. The acylated and unreacted enantiomers can then be separated, providing access to both enantiomerically enriched forms of solketal.

These enantiomerically pure solketal derivatives can then be used as starting materials for the synthesis of chiral 3-(3-Hydroxypropyl)solketal. By starting with either (R)- or (S)-solketal, it is possible to synthesize the corresponding enantiomer of the final product.

Lipases can also be used to catalyze the synthesis of solketal esters from solketal and free fatty acids. mdpi.com This enzymatic approach offers several advantages over chemical catalysis, including mild reaction conditions and high selectivity, which can be beneficial in a multi-step synthesis.

Advanced Separation and Purification Techniques for Synthetic Intermediates and Final Products

The purification of intermediates and the final product is a critical aspect of any multi-step synthesis. Given the polar nature of 3-(3-Hydroxypropyl)solketal and many of its precursors, which contain multiple hydroxyl and ether functional groups, advanced separation techniques are often required to achieve high purity.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds. miamioh.educolumbia.eduyoutube.com In this method, the mixture is passed through a column packed with a stationary phase (e.g., silica gel or alumina), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. columbia.eduyoutube.com For polar compounds like solketal derivatives, normal-phase chromatography with a polar stationary phase and a mobile phase of varying polarity (e.g., mixtures of hexanes and ethyl acetate) is commonly employed. miamioh.educolumbia.eduFlash chromatography , a variation of column chromatography that uses pressure to speed up the elution, is often used for preparative-scale purifications. miamioh.edu

For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be used. miamioh.educolumbia.edu HPLC utilizes high pressure to force the mobile phase through a column with smaller particle size, resulting in higher resolution and faster separation times. Both normal-phase and reversed-phase HPLC can be applied, depending on the polarity of the compounds to be separated. columbia.edu

Given the high polarity of the target molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly relevant advanced technique. biotage.comwaters.com HILIC uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent and a small amount of water. biotage.comwaters.com This technique is well-suited for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography. biotage.comwaters.com

Other advanced separation methods that could be applicable include affinity chromatography and chiral chromatography . run.edu.ng If enzymatic reactions are used in the synthesis, affinity chromatography could be used to separate the enzyme from the reaction mixture. If a racemic mixture of the final product is obtained, chiral chromatography can be used to separate the enantiomers. run.edu.ng

| Technique | Principle | Applicability to Solketal Derivatives |

|---|---|---|

| Column/Flash Chromatography | Separation based on differential adsorption to a solid stationary phase. | Standard method for purification of intermediates and final product. |

| HPLC | High-resolution separation using high pressure and small particle size columns. | For analytical and preparative purification requiring high resolution. |

| HILIC | Separation of polar compounds on a polar stationary phase with a largely organic mobile phase. | Ideal for highly polar compounds like 3-(3-Hydroxypropyl)solketal. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | For the resolution of racemic mixtures of the final product. |

Reactivity Profiles and Chemical Transformations of 3 3 Hydroxypropyl Solketal

Reactions at the Terminal Primary Hydroxyl Group

The terminal primary hydroxyl group is the most accessible site for a variety of chemical modifications, including esterification, etherification, oxidation, and derivatization for polymer synthesis. These reactions allow for the elaboration of the molecule's architecture and the introduction of new functionalities.

Esterification and Transesterification Reactions with Diverse Substrates

The primary hydroxyl group of solketal (B138546) and its derivatives readily undergoes esterification and transesterification. wikipedia.org

Direct Esterification: Research has demonstrated the successful acid-catalyzed esterification of solketal with various free fatty acids. In a solvent-free approach, reacting solketal with fatty acids such as caprylic, lauric, palmitic, and stearic acids in the presence of p-toluenesulfonic acid (PTSA) as a catalyst yields the corresponding fatty acid solketal esters (FASEs). nih.gov These reactions exhibit high selectivity, with yields often ranging from 80% to 99%. nih.gov A notable advantage of this method is that under mild conditions (e.g., 60°C), the acid catalyst does not promote the undesired hydrolysis of the acetal ring. nih.gov

Transesterification: Alternatively, transesterification under basic conditions is an effective method for producing solketal esters. revistadechimie.ro This reaction is typically performed with methyl esters of aliphatic acids (e.g., propionic, pentanoic, octanoic) using a catalyst such as anhydrous potassium methoxide. revistadechimie.ro This base-catalyzed route is preferred when avoiding acidic conditions that could destabilize the dioxolane ring, especially in the presence of water. revistadechimie.ro The transesterification process has been shown to achieve high transformation yields, exceeding 91% for various synthesized esters. revistadechimie.ro

Table 1: Examples of Esterification and Transesterification Reactions

| Reaction Type | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| Direct Esterification | Caprylic Acid | p-toluenesulfonic acid | 80-99 |

| Direct Esterification | Lauric Acid | p-toluenesulfonic acid | 80-99 |

| Direct Esterification | Palmitic Acid | p-toluenesulfonic acid | 80-99 |

| Direct Esterification | Stearic Acid | p-toluenesulfonic acid | 80-99 |

| Transesterification | Methyl Propionate | Potassium Methoxide | >91 |

| Transesterification | Methyl Hexanoate | Potassium Methoxide | >91 |

| Transesterification | Methyl Decanoate | Potassium Methoxide | >91 |

Etherification and Alkylation Reactions for Architectural Elaboration

Etherification of the terminal hydroxyl group provides another pathway for modifying the molecular structure. A notable method involves the use of dialkyl carbonates as safe and effective alkylating agents. The reaction of solketal with dimethyl carbonate (DMC) in the presence of a potassium carbonate (K2CO3) catalyst at elevated temperatures (≥ 200 °C) produces the corresponding O-methyl ether with excellent yields (86–99%) and selectivity up to 99%.

This catalytic system has also been applied to other carbonates, such as dibenzyl carbonate (DBnC) and diethyl carbonate (DEC), demonstrating similar high selectivity. However, the conversion rates with these larger alkylating agents may be lower due to competitive side reactions at the required high temperatures.

Table 2: Etherification of Solketal with Dialkyl Carbonates

| Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | K2CO3 | ≥ 200 | 86-99 |

| Diethyl Carbonate (DEC) | K2CO3 | 220 | <81 (conversion) |

| Dibenzyl Carbonate (DBnC) | K2CO3 | 220 | <81 (conversion) |

Selective Oxidation and Reduction Chemistry of the Hydroxypropyl Moiety

The reduction chemistry of the hydroxypropyl moiety is less explored, as the terminal group is already in a reduced alcoholic state. Further reduction would not be a typical transformation for this functional group.

Derivatization for Polymerization Monomer Synthesis (e.g., acrylate derivatives)

The terminal hydroxyl group serves as a convenient handle for synthesizing monomers for polymerization. By reacting 3-(3-Hydroxypropyl)solketal with reagents like methacryloyl chloride or acrylic acid, solketal-functionalized acrylate or methacrylate monomers can be produced. chemicalbook.comnih.gov

For instance, solketal methacrylate (SMA) is synthesized by reacting solketal with methacryloyl chloride. chemicalbook.com These monomers, containing the bulky, protected glycerol (B35011) unit, can then be polymerized using techniques such as atom transfer radical polymerization (ATRP). nih.gov The resulting polymers, like poly(solketal acrylate) (PSA), possess side chains with the dioxolane ring system, which can be later modified. nih.govresearchgate.net

Transformations Involving the Dioxolane Ring System

The isopropylidene acetal, also known as the dioxolane ring, functions as a protecting group for the vicinal diols of the original glycerol backbone. wikipedia.org Its primary transformation is the removal (deprotection) under acidic conditions to regenerate the diol functionality.

Mechanistic and Kinetic Investigations of 3 3 Hydroxypropyl Solketal Reactions

Detailed Reaction Mechanism Elucidation for Synthetic Transformations

The primary synthetic transformation involving solketal (B138546) is its formation from the ketalization of glycerol (B35011) with acetone. mdpi.comresearchgate.netnicl.itdntb.gov.ua This reaction is acid-catalyzed and can proceed via different pathways depending on the nature of the acid catalyst (Brønsted or Lewis acid). nih.govmdpi.com

Catalytic Pathways and Transition State Analysis in Functionalization Reactions

The synthesis of solketal is a reversible reaction that requires an acid catalyst to proceed at a reasonable rate. nih.gov The mechanism is initiated by the activation of the acetone's carbonyl group by the acid catalyst.

Brønsted Acid Catalysis: A Brønsted acid protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the primary hydroxyl groups of glycerol, forming a hemiketal intermediate. Subsequent intramolecular cyclization, involving another hydroxyl group, and the elimination of a water molecule lead to the formation of the five-membered dioxolane ring (solketal) or a six-membered dioxane ring isomer. mdpi.commdpi.com Solketal is the thermodynamically more stable and major product. researchgate.net

Lewis Acid Catalysis: A Lewis acid catalyst, such as an iron(III) complex, coordinates with the carbonyl oxygen of acetone. mdpi.com This coordination polarizes the carbonyl group, making it susceptible to nucleophilic attack by glycerol. The proposed mechanism involves three main steps:

Formation of an activated catalyst by the coordination of acetone's carbonyl oxygen to the metal center.

Nucleophilic attack by a glycerol oxygen on the activated carbonyl carbon, followed by ring closure and the release of water to form solketal.

A similar pathway can lead to the formation of the six-membered ring by-product, though selectivity for solketal is typically very high (around 98%). mdpi.com

The rate-determining step in these reactions is often considered to be the formation of the hemiacetal intermediate. researchgate.net

Functionalization of solketal primarily occurs at its free hydroxyl group. For instance, esterification with fatty acids can be carried out under acid catalysis, such as with p-toluenesulfonic acid (PTSA), to produce fatty acid solketal esters (FASEs). mdpi.comnih.gov

Role of Solvents, Temperature, and Other Reaction Parameters on Mechanism and Rate

The rate and equilibrium of solketal synthesis are significantly influenced by various reaction parameters.

Temperature: Increasing the reaction temperature generally enhances the rate of glycerol conversion. mdpi.combme.hu However, since the reaction is exothermic, higher temperatures can be thermodynamically unfavorable. mdpi.comsemanticscholar.org Studies have shown optimal temperatures around 40-60°C for many catalytic systems. researchgate.netbme.huresearchgate.net Extremely high temperatures can also be counterproductive due to the low boiling point of acetone.

Solvents: Many studies highlight the benefits of conducting the synthesis under solvent-free conditions, which aligns with green chemistry principles by reducing waste and separation costs. mdpi.comnih.gov When solvents are used, their polarity and ability to dissolve reactants and byproducts can affect the reaction kinetics.

Reactant Molar Ratio: The ketalization is an equilibrium reaction that produces water. mdpi.com To shift the equilibrium towards the product side, an excess of acetone relative to glycerol is typically used. bme.hunih.gov Common molar ratios of acetone to glycerol range from 4:1 to 15:1. mdpi.comnih.gov

Catalyst Loading: An increase in catalyst concentration generally leads to a higher rate of reaction due to the greater number of available active sites. nih.govbme.hu However, beyond a certain point, the conversion rate may plateau or even decrease due to mass transfer limitations. researchgate.net

Water Content: The presence of water, either from crude glycerol feedstock or as a reaction product, can negatively impact the reaction by promoting the reverse hydrolysis of solketal. frontiersin.orgfrontiersin.org This underscores the importance of using relatively dry reactants or methods for in-situ water removal.

Kinetic Modeling of Synthetic Processes and Derivatization Reactions

To understand and optimize the synthesis of solketal, various kinetic models have been developed. The choice of model often depends on the type of catalyst (homogeneous or heterogeneous) and the reaction conditions.

Commonly applied models for heterogeneous systems include:

Langmuir-Hinshelwood-Hougen-Watson (LHHW): This model assumes that reactants adsorb onto the catalyst surface before reacting. It has been used to describe the kinetics of solketal synthesis over ion exchange resins and other solid acid catalysts. researchgate.netresearchgate.net

Eley-Rideal (ER): This model involves one reactant adsorbing onto the surface and then reacting with another molecule from the bulk phase. researchgate.net

Pseudo-Homogeneous (PH) Model: This simpler model does not consider the adsorption steps and can be successfully applied when the surface reaction is the rate-determining step or for homogeneous catalysis. researchgate.netresearchgate.net

Kinetic studies have been performed to determine key parameters such as activation energy (Ea), reaction rate constants, and thermodynamic properties like enthalpy (ΔHº) and entropy (ΔSº). These parameters are crucial for reactor design and process scale-up. mdpi.comnicl.it

| Catalyst | Kinetic Model | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Sulfated Zirconia | Pseudo-Homogeneous | 88.1 ± 8.9 | researchgate.net |

| Acid-treated Metakaolin Clay | Langmuir-Hinshelwood | 39.23 (forward), 35.70 (backward) | researchgate.net |

| Lewatit GF101 Resin | Not Specified | 124.0 ± 12.9 (forward), 127.3 ± 12.6 (backward) | mdpi.com |

| Amberlyst-46 | Langmuir-Hinshelwood | 55.6 ± 3.1 | researchgate.net |

| Sulfuric Acid | First-order kinetics | 87.11 | mdpi.com |

Computational Chemistry and Density Functional Theory (DFT) Studies

While experimental studies provide significant insight, computational chemistry offers a molecular-level understanding of reaction mechanisms, energetics, and catalyst behavior.

Theoretical Analysis of Substrate-Catalyst Interactions and Selectivity

DFT is a powerful tool for investigating the interactions between the reactants (glycerol and acetone) and the active sites of the catalyst. For heterogeneous catalysts, calculations can model the adsorption of reactants onto the catalyst surface and elucidate the nature of the bonding. This analysis helps in understanding how the catalyst activates the reactants. For example, in Lewis acid catalysis, DFT can quantify the extent of charge transfer and bond polarization in the acetone molecule upon coordination to the metal center. These theoretical insights are invaluable for the rational design of more efficient and selective catalysts for solketal synthesis and its subsequent functionalization reactions.

Advanced Spectroscopic and Chromatographic Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For derivatives of solketal (B138546), such as "3-(3-Hydroxypropyl)solketal," ¹H and ¹³C NMR provide precise information about the chemical environment of each atom, confirming the core structure and the nature of any derivatization.

By analyzing the established NMR data for the parent solketal molecule, we can accurately predict the spectrum of "3-(3-Hydroxypropyl)solketal." The etherification of the primary alcohol on solketal with a 3-hydroxypropyl group would introduce a new set of signals corresponding to the propyl chain (-O-CH₂-CH₂-CH₂-OH) while shifting the signals of the adjacent methylene group of the original solketal backbone.

¹H NMR Analysis: The ¹H NMR spectrum of solketal shows distinct signals for its methyl, methylene, and methine protons. rsc.org The introduction of the 3-hydroxypropyl group would add three new multiplets and modify the existing signal for the CH₂OH group.

¹³C NMR Analysis: Similarly, the ¹³C NMR spectrum of solketal provides a clear fingerprint of its carbon skeleton. rsc.org The spectrum of "3-(3-Hydroxypropyl)solketal" would be expected to show three additional peaks for the propyl chain carbons and a downfield shift for the C5 carbon (the original CH₂OH carbon) due to the ether linkage.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 3-(3-Hydroxypropyl)solketal vs. Experimental Data for Solketal

| Atom/Group | Solketal ¹H NMR (δ ppm) rsc.org | Predicted ¹H NMR (δ ppm) for 3-(3-Hydroxypropyl)solketal | Solketal ¹³C NMR (δ ppm) rsc.org | Predicted ¹³C NMR (δ ppm) for 3-(3-Hydroxypropyl)solketal |

| Gem-dimethyl (CH₃)₂ | 1.26 (s), 1.30 (s) | ~1.3 (s) | 25.77, 27.11 | ~26, ~27 |

| CH₂ (dioxolane ring) | 3.36 - 4.80 (m) | ~3.5 - 4.2 (m) | 66.58 | ~67 |

| CH (dioxolane ring) | 3.36 - 4.80 (m) | ~3.5 - 4.2 (m) | 76.52 | ~76 |

| CH₂OH (exocyclic) | 3.36 - 4.80 (m) | Shifted to ~3.5 (t) | 62.67 | ~70 (Shifted downfield) |

| OH (exocyclic) | 2.0 (br s) | Replaced by propyl signals | - | - |

| -O-CH₂ -CH₂-CH₂-OH | N/A | ~3.6 (t) | N/A | ~68 |

| -O-CH₂-CH₂ -CH₂-OH | N/A | ~1.8 (quintet) | N/A | ~32 |

| -O-CH₂-CH₂-CH₂ -OH | N/A | ~3.7 (t) | N/A | ~60 |

| Ketal Carbon | N/A | N/A | 108.56 | ~109 |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis of Reaction Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For reaction products like "3-(3-Hydroxypropyl)solketal," MS can confirm the success of a synthesis by verifying the mass of the desired product.

The mass spectrum of the parent compound, solketal (C₆H₁₂O₃), has a molecular weight of 132.16 g/mol . nih.govnist.gov A key fragment observed in its electron ionization (EI) mass spectrum is the peak at m/z 117, which corresponds to the loss of a methyl group ([M-15]⁺). nih.gov Another significant peak is at m/z 101, resulting from the loss of the CH₂OH group.

For "3-(3-Hydroxypropyl)solketal" (C₉H₁₈O₄), the molecular weight would be 190.24 g/mol . We can predict its fragmentation pattern based on the stable carbocations it can form. The primary fragmentation would likely involve the cleavage of the ether bond and characteristic losses from the propyl chain.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 3-(3-Hydroxypropyl)solketal

| m/z Value | Predicted Fragment Ion | Origin of Fragment |

| 190 | [C₉H₁₈O₄]⁺ | Molecular Ion (M⁺) |

| 175 | [M - CH₃]⁺ | Loss of a methyl group from the dioxolane ring |

| 131 | [M - C₃H₇O]⁺ | Cleavage of the ether bond with loss of the propyloxy radical |

| 101 | [Solketal backbone]⁺ | Cleavage of the ether bond, retaining the solketal fragment minus CH₂ |

| 59 | [C₃H₇O]⁺ | Hydroxypropyl cation |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or acetyl cation from rearrangement |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Derivatized Compounds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing valuable information about the functional groups present.

The IR spectrum of solketal is characterized by several key absorptions. A broad peak around 3408 cm⁻¹ corresponds to the O-H stretching of the primary alcohol. C-H stretching vibrations are observed between 2885 and 2942 cm⁻¹. The spectrum also shows characteristic peaks for the dioxolane ring, including a band at 1212 cm⁻¹ for the –C–O bond and asymmetric bands at 1155 and 1116 cm⁻¹ for the –C–O–C–O–C– system. The band at 1042 cm⁻¹ is attributed to the –C–C–OH bond.

In "3-(3-Hydroxypropyl)solketal," the original O-H stretching band from the solketal alcohol would be absent, replaced by a new C-O-C ether stretching vibration. However, a new broad O-H stretching band would appear, corresponding to the terminal hydroxyl group on the propyl chain. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in analyzing the C-C backbone of the molecule. nih.govkurouskilab.com

Interactive Data Table: Key IR and Raman Vibrational Modes for 3-(3-Hydroxypropyl)solketal

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

| O-H (propyl end) | Stretching | ~3300-3500 (broad) | Weak |

| C-H (alkane) | Stretching | ~2850-2960 | Strong |

| C-O-C (ether) | Stretching | ~1080-1150 (strong) | Moderate |

| C-O (primary alcohol) | Stretching | ~1050 | Moderate |

| Dioxolane Ring | Ring Vibrations | ~1212, 1155, 1116 | Strong |

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling in Synthetic Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in a mixture. matec-conferences.orgjurnalfkipuntad.com In the context of "3-(3-Hydroxypropyl)solketal" synthesis, GC-MS is crucial for assessing the purity of the final product and identifying any unreacted starting materials, intermediates, or byproducts.

A typical GC analysis of a solketal synthesis reaction mixture would show distinct peaks for glycerol (B35011), acetone, and the solketal product, each with a characteristic retention time. jurnalfkipuntad.comjurnalfkipuntad.com For the synthesis of the target derivative, the chromatogram would be monitored for the disappearance of the solketal peak and the appearance of a new, later-eluting peak corresponding to the higher molecular weight "3-(3-Hydroxypropyl)solketal."

The mass spectrometer detector provides confirmation of the identity of each peak. Impurities such as unreacted solketal, the reagent used for etherification (e.g., 3-chloro-1-propanol), or byproducts from side reactions could be readily identified by their mass spectra. For instance, a study on solketal synthesis identified the product peak at a retention time of approximately 9-10 minutes under their specific conditions. jurnalfkipuntad.com The derivatized product would be expected to have a significantly longer retention time due to its higher boiling point.

Chiral Chromatography for Enantiomeric Purity Determination of Stereoisomers (if applicable)

Solketal is a chiral molecule, with the stereocenter located at the C4 position of the dioxolane ring. nist.govnih.gov It is commonly available as a racemic mixture of (R)-solketal and (S)-solketal. Consequently, any derivative synthesized from racemic solketal, including "3-(3-Hydroxypropyl)solketal," will also be a racemic mixture.

In applications where stereochemistry is important, determining the enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most popular and effective method for separating enantiomers. csfarmacie.czchiralpedia.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. chiralpedia.com

For the analysis of "3-(3-Hydroxypropyl)solketal," a suitable chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), would be selected. nih.gov Method development would involve optimizing the mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol) to achieve baseline separation of the (R) and (S) enantiomers. csfarmacie.cz The relative peak areas in the resulting chromatogram would then be used to calculate the enantiomeric excess (ee) of the sample.

Applications in Chemical Research and Development

Role as a Bio-based Building Block for Advanced Polymers and Materials Science

As the chemical industry pivots towards sustainable feedstocks, 3-(3-Hydroxypropyl)solketal stands out as a versatile, bio-based building block. Its utility stems from the ability to introduce the protected glycerol (B35011) motif into polymer structures. This motif can be later deprotected to reveal diol functionalities, enhancing properties like hydrophilicity and providing sites for further modification or cross-linking.

The terminal hydroxyl group of 3-(3-Hydroxypropyl)solketal is readily available for chemical modification, particularly for its conversion into novel monomers suitable for controlled polymerization techniques. Through esterification with reagents like acryloyl chloride or methacryloyl chloride, it can be transformed into acrylate or methacrylate monomers.

These solketal-functionalized monomers are well-suited for techniques such as Atom Transfer Radical Polymerization (ATRP) and anionic polymerization. osti.govnih.gov This allows for the precise synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures like block copolymers. osti.govnih.govresearchgate.net For instance, research on the related solketal (B138546) acrylate and methacrylate has demonstrated their successful use in ATRP to create well-defined, amphiphilic block copolymers. nih.gov This established reactivity provides a clear pathway for the integration of 3-(3-Hydroxypropyl)solketal into advanced polymer chains.

Polymers synthesized from solketal-based monomers serve as protected precursors to poly(glycerol monoacrylate) (PGA) or poly(glycerol monomethacrylate) (PGMA), materials known for their hydrophilicity and biocompatibility. osti.gov The isopropylidene ketal group in the monomer units is stable during polymerization but can be readily removed post-polymerization under mild acidic conditions to reveal the vicinal diol of the glycerol backbone.

A typical deprotection process involves treating the polymer, such as poly(solketal methacrylate), with an aqueous acid solution (e.g., 1N HCl) in a suitable solvent like 1,4-dioxane. osti.gov This hydrolysis step converts the hydrophobic solketal-containing polymer into a hydrophilic polymer featuring pendant glycerol moieties. This precursor approach is advantageous as it allows for the polymerization of a less polar monomer, often simplifying the reaction and purification process before revealing the final desired functionality.

The use of 3-(3-Hydroxypropyl)solketal and related bio-based monomers facilitates the design of sustainable polymer architectures with highly tunable properties. Researchers have synthesized various advanced structures, including linear block copolymers and Y-shaped amphiphilic copolymers, using solketal-functionalized monomers. osti.govnih.gov

These complex architectures can self-assemble in solution to form structures like micelles. nih.gov The properties of these materials can be finely tuned; for example, aqueous solutions of Y-shaped MPEG-block-(PSA)2 copolymers, where PSA is poly(solketal acrylate), exhibit thermoresponsive behavior, with micelle size changing as a function of temperature. nih.gov This demonstrates how a bio-based building block can be used to create functional, "smart" materials. The additional length and flexibility of the hydroxypropyl group in 3-(3-Hydroxypropyl)solketal offers a further vector for tailoring polymer properties such as the glass transition temperature (Tg) and solubility.

| Polymer Architecture | Monomer(s) | Key Feature/Property | Reference |

|---|---|---|---|

| Linear Diblock Copolymer | Solketal Methacrylate, Styrene | Forms precursor to amphiphilic PS-b-PGMA | osti.gov |

| Y-Shaped Amphiphilic Copolymer | Solketal Acrylate, MPEG | Forms thermoresponsive micelles in aqueous solution | nih.gov |

| Hydrophilic Homopolymer | Glycerol Monomethacrylate (from deprotection) | High water solubility and biocompatibility | osti.gov |

Versatile Intermediate in Multi-Step Organic Synthesis

Beyond polymer science, 3-(3-Hydroxypropyl)solketal is a valuable intermediate in multi-step organic synthesis. The key to its utility is the isopropylidene group, which serves as an effective protecting group for the 1,2-diol of the glycerol backbone. This allows for selective chemical transformations to be performed on the terminal hydroxyl group of the propyl chain without affecting the diol. nih.govresearchgate.net

The selective reactivity of 3-(3-Hydroxypropyl)solketal enables the construction of complex molecules with precise functionality. The terminal hydroxyl group can undergo a wide range of reactions, including esterification, etherification, and oxidation, to introduce new functional groups. nih.gov For example, following the established reactivity of solketal, it can be readily esterified with fatty acids under mild, acid-catalyzed conditions to produce novel fatty acid esters. nih.govresearchgate.net This reaction proceeds with high selectivity and yield, demonstrating the robustness of the solketal platform for creating intricate bio-based molecules. nih.gov Once the desired modifications are made, the isopropylidene protecting group can be removed to unmask the diol, yielding a polyhydroxylated final product.

3-(3-Hydroxypropyl)solketal serves as a precursor for a variety of bio-based specialty chemicals. nih.govresearchgate.net The parent compound, solketal, is already recognized for its applications as a solvent and a fuel additive that can improve the properties of gasoline and biodiesel. mdpi.commdpi.commdpi.com

By functionalizing the terminal hydroxyl group, 3-(3-Hydroxypropyl)solketal can be converted into a range of valuable derivatives. For instance, its esterification with various fatty acids leads to the synthesis of Fatty Acid Solketal Esters (FASEs), which are being explored as bio-based surfactants and lubricants. nih.gov The reaction is typically carried out under solvent-free conditions, enhancing its green chemistry profile. nih.govresearchgate.net The ability to build upon the solketal core opens pathways to new plasticizers, coating additives, and other chemical intermediates derived from a renewable glycerol feedstock. preprints.orgmdpi.com

| Fatty Acid | Resulting FASE | Reaction Yield (%) | Key Finding |

|---|---|---|---|

| Caprylic Acid (C8:0) | Solketal Caprylate | 99% | High selectivity and yield under solvent-free conditions. nih.gov |

| Lauric Acid (C12:0) | Solketal Laurate | 95% | High selectivity and yield under solvent-free conditions. nih.gov |

| Palmitic Acid (C16:0) | Solketal Palmitate | 85% | Demonstrates mesogenic (liquid crystalline) behavior. nih.gov |

| Stearic Acid (C18:0) | Solketal Stearate | 80% | Demonstrates mesogenic (liquid crystalline) behavior. nih.gov |

Design and Synthesis of Linkers and Spacers for Bio-conjugation and Supramolecular Chemistry

Based on available scientific literature, there is no specific information detailing the design and synthesis of "3-(3-Hydroxypropyl)solketal" for use as a linker or spacer in the fields of bioconjugation and supramolecular chemistry. Research databases and chemical suppliers show related structures, such as amine-terminated solketal derivatives, but the specific application of the 3-hydroxypropyl ether derivative remains undocumented in the public domain.

Contribution to Biomass Valorization and the Circular Bioeconomy

The precursor to 3-(3-Hydroxypropyl)solketal, solketal ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol), plays a significant role in the advancement of biomass valorization and the principles of a circular bioeconomy. Solketal is synthesized from glycerol, a major byproduct of biodiesel production. The surge in biodiesel manufacturing has led to a surplus of crude glycerol, making its conversion into value-added chemicals a critical strategy for the economic sustainability of the biofuel industry. nih.gov

The conversion of glycerol to solketal is an acid-catalyzed acetalization reaction with acetone. nih.gov This process is a prime example of "waste as a resource," transforming a low-value byproduct into a valuable chemical. mdpi.com Solketal itself has numerous applications, notably as a fuel additive that can enhance octane (B31449) number, reduce particle emissions, and improve the cold-flow properties of biodiesel. mdpi.commdpi.com This creates a closed-loop system within the biofuel production chain, where a byproduct is upcycled to improve the primary product, thereby fitting perfectly into the Circular Economy Model. nih.govmdpi.com

The synthesis of solketal aligns with several principles of Green Chemistry: it utilizes a renewable feedstock (glycerol), can be performed under mild conditions with heterogeneous catalysts, and produces water as the only byproduct. mdpi.com The use of recoverable and recyclable heterogeneous catalysts is key to enhancing the efficiency and sustainability of solketal production. nih.gov

Research Findings on Solketal Synthesis

Numerous studies have focused on optimizing the synthesis of solketal from glycerol by exploring various catalysts and reaction conditions to maximize conversion and selectivity. The choice of catalyst, reaction temperature, and molar ratio of reactants are critical parameters influencing the yield.

Heterogeneous acid catalysts are widely favored over homogeneous ones as they are easier to separate and reuse, reducing waste and corrosion issues. nih.gov Materials like zeolites, acidic resins, modified clays, and various metal oxides have been extensively investigated. mdpi.comresearchgate.net For instance, Beta zeolites have demonstrated high conversion rates, and ion-exchange resins like Amberlyst have shown satisfactory activity. mdpi.comjmaterenvironsci.com

The table below summarizes findings from various research studies on the catalytic conversion of glycerol to solketal.

| Catalyst | Glycerol Conversion (%) | Solketal Yield (%) | Temperature (°C) | Time | Reference |

|---|---|---|---|---|---|

| SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ) | 99.3 | 98 | Not Specified | Not Specified | |

| FeCl₃/γ-Al₂O₃ | 99.89 | 98.25 | 25 | 30 min | scispace.com |

| Beta Zeolite (Si/Al = 19) | ~100 | ~95 | 30 | Not Specified | jmaterenvironsci.com |

| Amberlyst-46 | Not Specified | 84 | 60 | 30 min | researchgate.net |

| Acid Activated Kaolin Clay | 73 | 80 | Not Specified | Not Specified | researchgate.net |

| H-ZSM-5 Zeolite | 75 | High Selectivity | Not Specified | Not Specified | acs.org |

These research efforts highlight a clear pathway for the efficient valorization of crude glycerol, contributing significantly to the sustainability and economic viability of the biodiesel industry and the broader circular bioeconomy. mdpi.com The production of solketal from 100% bio-based reactants (biogenic glycerol and acetone derived from fermentation) further solidifies its role as a key platform chemical in a sustainable future. fraunhofer.de

Future Research Directions and Academic Perspectives

Development of Highly Selective and Efficient Catalytic Systems for 3-(3-Hydroxypropyl)solketal Transformations

The transformation of 3-(3-Hydroxypropyl)solketal into higher-value derivatives hinges on the development of advanced catalytic systems. The primary hydroxyl group of the molecule is a key site for chemical modification. Future research should focus on catalysts that can selectively target this group for various transformations, including oxidation, etherification, and esterification.

Currently, the synthesis of related compounds, such as solketal (B138546) itself, often employs acid catalysts. mdpi.comuc.pt For instance, the synthesis of solketal from glycerol (B35011) and acetone can be catalyzed by homogeneous acids like p-toluenesulfonic acid or heterogeneous catalysts such as acid-treated clays and ion-exchange resins. mdpi.comresearchgate.net Building on this, research into catalysts for the transformation of 3-(3-Hydroxypropyl)solketal could explore:

Heterogeneous Catalysts: Developing solid acid or base catalysts would simplify product purification and catalyst recycling, aligning with green chemistry principles. Materials like zeolites, functionalized mesoporous silicas, and supported metal oxides could offer high selectivity and stability.

Enzymatic Catalysis: Biocatalysts, such as lipases, have been successfully used for the synthesis of solketal esters under mild conditions. mdpi.com Investigating enzymatic reactions for the transformation of 3-(3-Hydroxypropyl)solketal could lead to highly selective processes with minimal environmental impact. For example, lipases could be employed for the selective esterification of the hydroxyl group.

Oxidation Catalysts: The selective oxidation of the primary alcohol in 3-(3-Hydroxypropyl)solketal to an aldehyde or carboxylic acid would yield new functionalized building blocks. Research into selective oxidation catalysts, such as supported precious metals (e.g., Pd, Pt) or metal-free systems, would be highly valuable.

A summary of potential catalytic transformations for 3-(3-Hydroxypropyl)solketal is presented below:

| Transformation | Potential Catalyst Type | Resulting Functional Group |

| Esterification | Lipases, Acid Catalysts | Ester |

| Etherification | Acid or Base Catalysts | Ether |

| Oxidation | Supported Metal Catalysts | Aldehyde, Carboxylic Acid |

Exploration of Novel Chemo-, Regio-, and Stereoselective Derivatization Strategies

The structure of 3-(3-Hydroxypropyl)solketal offers several possibilities for derivatization. To create well-defined molecules with specific properties, it is crucial to control the chemo-, regio-, and stereoselectivity of the reactions.

Chemoselectivity: In reactions involving multifunctional reagents, strategies to selectively target the primary hydroxyl group over the acetal group are needed. The inherent stability of the solketal group under non-acidic conditions can be exploited to achieve this.

Regioselectivity: While 3-(3-Hydroxypropyl)solketal itself has a single primary hydroxyl group, its derivatives could undergo further reactions where regioselectivity becomes important.

Stereoselectivity: Solketal possesses a chiral center. researchgate.net The development of stereoselective derivatization methods would allow for the synthesis of enantiomerically pure products, which is particularly important for applications in the pharmaceutical and life sciences industries. This could involve the use of chiral catalysts or enzymes that can distinguish between the enantiomers of 3-(3-Hydroxypropyl)solketal.

Future research in this area could draw inspiration from established stereoselective methods in organic synthesis and apply them to this novel bio-based substrate.

Integration of 3-(3-Hydroxypropyl)solketal Synthesis and Derivatization into Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to industrial production can be facilitated by the adoption of modern manufacturing technologies like flow chemistry and automated synthesis.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling up. uc.pt The synthesis of glycerol derivatives, including oligomers and acetals, has been successfully demonstrated in flow reactors. mdpi.comresearchgate.net Future work should aim to develop integrated flow processes that combine the synthesis of 3-(3-Hydroxypropyl)solketal with its subsequent derivatization in a continuous sequence. This would streamline the production of its derivatives, reduce waste, and lower operational costs.

Automated Synthesis: Automated platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions and molecules. These systems can rapidly screen different catalysts, reaction conditions, and substrates. Applying automated synthesis to the derivatization of 3-(3-Hydroxypropyl)solketal could rapidly generate libraries of new compounds for screening in various applications, such as in the development of new polymers or surfactants.

The potential benefits of integrating these technologies are summarized in the following table:

| Technology | Key Advantages for 3-(3-Hydroxypropyl)solketal |

| Flow Chemistry | Improved process control, enhanced safety, easier scalability, potential for integrated multi-step synthesis. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of derivative libraries, accelerated discovery of new materials. |

Computational Design and Predictive Modeling of New Derivatives with Enhanced Functionality

Computational chemistry and molecular modeling are powerful tools for accelerating the design of new molecules with desired properties, thereby reducing the need for extensive experimental work. For 3-(3-Hydroxypropyl)solketal, computational approaches can be employed to:

Predict Reactivity: Quantum mechanical calculations can be used to model reaction mechanisms and predict the reactivity of the hydroxyl group, aiding in the selection of appropriate catalysts and reaction conditions.

Design Novel Derivatives: Molecular dynamics simulations and quantitative structure-property relationship (QSPR) studies can be used to predict the physical and chemical properties of new derivatives. This would allow for the in-silico design of molecules with enhanced functionality, for example, as improved solvents, surfactants, or polymer monomers.

Understand Structure-Property Relationships: By modeling how changes in the molecular structure of 3-(3-Hydroxypropyl)solketal derivatives affect their macroscopic properties, researchers can gain a deeper understanding of the underlying structure-property relationships. This knowledge is crucial for the rational design of new materials.

While specific computational studies on 3-(3-Hydroxypropyl)solketal are not yet widely reported, the principles have been applied to related bio-based building blocks like glycerol. mdpi.com

Expanding the Scope of Bio-based Materials and Chemical Building Blocks Derived from 3-(3-Hydroxypropyl)solketal

A significant area for future research is the use of 3-(3-Hydroxypropyl)solketal as a versatile building block for a new generation of bio-based materials.

Polymer Synthesis: The primary hydroxyl group of 3-(3-Hydroxypropyl)solketal makes it a suitable monomer for the synthesis of a variety of polymers. For instance, it can be converted into an acrylate or methacrylate monomer and subsequently polymerized to produce polyacrylates or polymethacrylates. These polymers, with their pendant solketal groups, could have interesting properties and potential applications in coatings, adhesives, and biomedical materials. The hydrolysis of the solketal group post-polymerization could also yield hydrophilic polymers.

Surfactants: By attaching a long hydrophobic chain to the hydroxyl group of 3-(3-Hydroxypropyl)solketal, novel bio-based surfactants can be synthesized. The combination of the hydrophilic solketal headgroup and a lipophilic tail would create an amphiphilic molecule with potential applications in detergents, emulsifiers, and personal care products.

Specialty Solvents: The functionalization of the hydroxyl group can lead to new derivatives with tailored properties as green solvents. By modifying the polarity and hydrogen bonding capabilities of the molecule, its solvency power can be tuned for specific applications.

The successful development of these applications will contribute to the growing bio-economy and provide sustainable alternatives to petroleum-based products.

Q & A

Q. Table 1: Optimization of Glycerol Conversion Using RSM-CCD

| Factor | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 60–100°C | 85°C | +28% Efficiency |

| Catalyst Loading | 2–10 wt% | 6.5 wt% | Nonlinear effect |

| Reaction Time | 1–4 hours | 2.5 hours | Plateau after 3h |

| Source: Adapted from RSM-CCD experiments |

Q. Table 2: Analytical Techniques for Solketal Derivatives

| Technique | Application | Key Metrics |

|---|---|---|

| GC/MS | Purity assessment, structural ID | Retention time, m/z ratios |

| ¹H NMR | Functional group confirmation | Chemical shifts (δ 1.2–5.0 ppm) |

| Viscosity | Compatibility with diesel additives | Kinematic viscosity (cSt) |

| Source: Synthesis and characterization studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.